molecular formula C21H22N2O2 B2589795 Methyl 4-((3,4-dimethylphenyl)amino)-6-ethylquinoline-2-carboxylate CAS No. 1206999-41-8

Methyl 4-((3,4-dimethylphenyl)amino)-6-ethylquinoline-2-carboxylate

Cat. No.: B2589795
CAS No.: 1206999-41-8
M. Wt: 334.419
InChI Key: GNHAQULQBBINQO-UHFFFAOYSA-N
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Description

“Methyl 4-((3,4-dimethylphenyl)amino)-6-ethylquinoline-2-carboxylate” is a complex organic compound. It contains a quinoline backbone, which is a heterocyclic aromatic organic compound with two fused rings (a benzene ring and a pyridine ring). This compound also has an amino group attached to a dimethylphenyl group, and a carboxylate ester group .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its functional groups. The amino group and the carboxylate ester group are both reactive and could participate in various chemical reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be determined by its molecular structure. These properties could include its melting point, boiling point, solubility in various solvents, and reactivity .

Scientific Research Applications

Peptide Conformation Control

Kazmierski, Urbańczyk-Lipkowska, and Hruby (1994) explored amino acids like α,β-dimethylphenylalanine and α,β-dimethyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid for peptide conformation control. These compounds offer potential for topographical design of peptides, crucial for protein and peptide design (Kazmierski, Urbańczyk-Lipkowska, & Hruby, 1994).

Molecular and Crystal Structures

Rudenko et al. (2012, 2013) studied the molecular and crystal structures of methyl 2-substituted 7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinoline-4-carboxylates. X-ray structural analysis provided insights into their molecular arrangements, relevant for understanding chemical interactions and properties (Rudenko et al., 2012) (Rudenko et al., 2013).

Synthesis and Antibacterial Activity

Asghari, Ramezani, and Mohseni (2014) investigated the synthesis of ethyl 2-amino-6-methyl-5-oxo-4-aryl-5,6-dihydro-4H-pyrano[3,2-c]quinoline-3-carboxylate and its antibacterial activity against Gram-positive and Gram-negative bacteria, highlighting its potential as a medicinal agent (Asghari, Ramezani, & Mohseni, 2014).

Fluorescent Dipoles

Smeyanov et al. (2017) explored mesomeric betaines constructed of quinolinium cations and carboxylate anions for their fluorescent properties. Such compounds can be utilized in the development of fluorescent materials for various scientific applications (Smeyanov et al., 2017).

Quinoline Synthesis for HIV Integrase Project

Jentsch et al. (2018) developed a two-step synthesis method for ethyl 4-hydroxy-2-methylquinoline-3-carboxylate derivatives, crucial for constructing key arylquinolines used in HIV integrase projects (Jentsch et al., 2018).

Cocrystals of Diastereoisomers

Linden et al. (2006) studied cocrystals of diastereoisomers of 1,4-dihydropyridine derivatives, including methyl 4-(2,4-dichlorophenyl)-2,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate. This research contributes to understanding the crystallographic and molecular properties of compounds with potential pharmacological uses (Linden et al., 2006).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it’s used as a drug, the mechanism of action would describe how the compound interacts with biological systems to produce its effects .

Safety and Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties. Proper handling and disposal procedures should be followed to minimize risk .

Future Directions

The future directions for research on this compound could include further studies on its synthesis, properties, and potential applications. It could also involve the development of new methods for its synthesis or the discovery of new reactions it can participate in .

Properties

IUPAC Name

methyl 4-(3,4-dimethylanilino)-6-ethylquinoline-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O2/c1-5-15-7-9-18-17(11-15)19(12-20(23-18)21(24)25-4)22-16-8-6-13(2)14(3)10-16/h6-12H,5H2,1-4H3,(H,22,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNHAQULQBBINQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=C(C=C1)N=C(C=C2NC3=CC(=C(C=C3)C)C)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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